L-ALANINE-N-T-BOC (2-13C; 15N)
Description
Significance of Stable Isotope Labeling in Advanced Molecular Probes
Stable isotope labeling provides a powerful lens through which to view the intricate workings of biological processes. By incorporating isotopes into molecules, researchers can track their journey through metabolic pathways, elucidate reaction mechanisms, and study the structure and dynamics of proteins and other biomolecules. symeres.comcreative-proteomics.com This method is particularly valuable in quantitative proteomics, where techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise measurement of protein abundance.
The primary analytical techniques that leverage stable isotope labeling are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). symeres.comcreative-proteomics.com NMR can reveal the three-dimensional structure of molecules in solution, while MS can identify and quantify labeled compounds with high sensitivity and accuracy. creative-proteomics.com The combination of stable isotope labeling with these advanced analytical methods has revolutionized our understanding of biochemistry and molecular biology.
Overview of L-Alanine-N-T-BOC (2-13C; 15N) as a Precision Research Tool
L-Alanine-N-t-BOC (2-¹³C; ¹⁵N) is a specifically designed amino acid derivative that exemplifies the precision of modern isotopic labeling. In this compound, the second carbon atom of the alanine (B10760859) backbone is replaced with a ¹³C isotope, and the nitrogen atom of the amino group is replaced with a ¹⁵N isotope. isotope.com The "N-t-BOC" designation refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom, which is a standard feature in peptide synthesis to prevent unwanted reactions. isotope.com
This dual-labeling strategy allows for the simultaneous tracking of both carbon and nitrogen pathways, providing a more comprehensive picture of metabolic and synthetic processes. The specific placement of the isotopes enables researchers to probe particular aspects of molecular interactions and transformations with a high degree of certainty. This level of precision is crucial for applications such as detailed NMR structural studies and mechanistic investigations of enzymes. sigmaaldrich.comnih.gov
Evolution of Isotopically Enriched Amino Acid Derivatives in Scientific Inquiry
The journey of isotopic labeling in scientific research began in the early 20th century, with the pioneering work of scientists like Rudolph Schoenheimer and David Rittenberg, who used deuterium (B1214612) to trace the metabolism of fats and sterols. nih.govbeilstein-journals.org The initial applications of mass spectrometers, developed by Thomson and Aston, were instrumental in identifying and isolating isotopes, paving the way for their use as tracers. nih.gov
Over the decades, the methods for synthesizing and incorporating isotopes into biomolecules have become increasingly sophisticated. nih.govacs.orgrsc.org Early work often involved uniform labeling, where all instances of a particular element in a molecule were replaced with an isotope. sigmaaldrich.com While useful, this approach could lead to complex analytical data.
The development of site-specific labeling, where isotopes are placed at precise locations within a molecule, represented a significant leap forward. sigmaaldrich.comnih.gov This targeted approach, exemplified by compounds like L-Alanine-N-t-BOC (2-¹³C; ¹⁵N), allows for more focused and interpretable experimental results. The ability to synthesize a wide array of specifically labeled amino acids has empowered researchers to ask and answer increasingly complex questions about the machinery of life. nmr-bio.comnih.govibs.fr
Properties
Molecular Weight |
191.91 |
|---|---|
Origin of Product |
United States |
Advanced Spectroscopic and Spectrometric Characterization of L Alanine N T Boc 2 13c; 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Structural Elucidation in Small Molecules and Peptides utilizing 13C and 15N Shifts
The chemical shifts of ¹³C and ¹⁵N nuclei are exquisitely sensitive to their local electronic environment, making them invaluable for the structural elucidation of small molecules and peptides. researchgate.net The introduction of ¹³C at the Cα position and ¹⁵N at the amide nitrogen of L-Alanine-N-T-BOC allows for the precise monitoring of conformational changes and intermolecular interactions.
In small molecules such as N-Boc-L-alanine derivatives, the ¹³C chemical shifts of the carbonyl carbons have been shown to be correlated with solvent polarity. researchgate.net This sensitivity arises from intermolecular interactions, such as hydrogen bonding, between the solute and the solvent. researchgate.net For instance, in a study of N-Boc-L-alanine-OH, both the carboxyl and the N-Boc carbonyl carbons exhibited downfield shifts with increasing solvent polarity, indicating a greater degree of interaction with more polar solvents. researchgate.net
When L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) is incorporated into a peptide, the ¹³Cα and ¹⁵N chemical shifts of the labeled residue provide critical restraints for determining the peptide's secondary and tertiary structure. These chemical shifts are influenced by the backbone dihedral angles (φ and ψ), the nature of neighboring amino acid residues, and the formation of hydrogen bonds. nih.gov Deviations of the observed ¹³Cα and ¹⁵N chemical shifts from "random coil" values can be used to identify helical or sheet-like secondary structures. nih.gov
Table 1: Representative ¹³C Chemical Shifts of Carbonyl Carbons in N-Boc-L-alanine Derivatives in Various Solvents
| Solvent | N-Boc-L-alanine-OH (COOH) (ppm) | N-Boc-L-alanine-OH (N-Boc) (ppm) | N-Boc-L-alanine-OMe (COOMe) (ppm) | N-Boc-L-alanine-OMe (N-Boc) (ppm) |
|---|---|---|---|---|
| Chloroform-d | 178.5 | 155.8 | 173.5 | 155.2 |
| Acetone-d₆ | 177.2 | 156.4 | 173.4 | 155.8 |
| Acetonitrile-d₃ | 176.8 | 156.5 | 173.1 | 155.9 |
| DMSO-d₆ | 175.7 | 156.2 | 173.0 | 155.5 |
| Methanol-d₄ | 177.8 | 157.6 | 174.5 | 157.0 |
| D₂O | 180.1 | 158.4 | - | - |
Data adapted from a study on N-Boc-L-alanine derivatives. The specific isotopologue L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) may exhibit slightly different shifts, but the trends are expected to be similar.
Heteronuclear NMR Techniques (e.g., 1H-13C HSQC, 1H-15N HSQC) for Resonance Assignment and Conformation
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful two-dimensional NMR technique that correlates the chemical shifts of a proton with a directly attached heteronucleus, such as ¹³C or ¹⁵N. nih.govnih.gov The use of L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) in peptide synthesis provides specific probes for these experiments, greatly simplifying the process of resonance assignment and conformational analysis.
A ¹H-¹⁵N HSQC spectrum of a peptide containing the labeled alanine (B10760859) residue will display a cross-peak corresponding to the correlation between the amide proton and the ¹⁵N nucleus. nih.gov The position of this cross-peak is highly sensitive to the local conformation and dynamics of the peptide backbone. Similarly, a ¹H-¹³C HSQC spectrum will show a correlation between the α-proton and the ¹³Cα-carbon, providing information about the side-chain orientation and backbone conformation. nih.gov
These HSQC experiments are fundamental for the sequential assignment of resonances in peptides and proteins. By identifying the unique ¹H-¹⁵N and ¹H-¹³Cα correlations for the labeled alanine, it becomes possible to "walk" along the peptide backbone using other NMR experiments that correlate adjacent residues. Furthermore, the analysis of chemical shift dispersion in HSQC spectra can provide a qualitative assessment of the degree of structural order in a peptide; a wider dispersion of peaks generally indicates a well-folded structure, while a narrow dispersion suggests a more flexible or random coil conformation. nih.gov
Investigation of Intermolecular Interactions via Isotopic Labeling
The specific labeling of L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) makes it an excellent tool for studying intermolecular interactions, such as peptide-protein or peptide-ligand binding. acs.org When a peptide containing the labeled residue binds to a partner molecule, the electronic environment of the labeled nuclei can be altered, leading to changes in their NMR chemical shifts. This phenomenon, known as chemical shift perturbation (CSP) or chemical shift mapping, can be used to identify the binding interface and, in some cases, to determine the binding affinity. isotope.comloewenlabs.com
By recording a series of ¹H-¹⁵N or ¹H-¹³C HSQC spectra of the labeled peptide in the presence of increasing concentrations of its binding partner, one can monitor the changes in the chemical shifts of the labeled alanine residue. jpt.com Residues that show significant chemical shift perturbations are likely to be at or near the binding site. jpt.com The magnitude of the chemical shift change can also be used to calculate the dissociation constant (Kd) of the interaction, provided the binding is in the fast exchange regime on the NMR timescale. loewenlabs.com
The sensitivity of the ¹³C chemical shifts of N-Boc-L-alanine derivatives to solvent polarity is a clear indication of intermolecular interactions. researchgate.net In a study of dipeptides containing N-Boc-L-alanine, the solvent-dependent shifts of the carbonyl carbons were used to infer the presence of both inter- and intramolecular hydrogen bonds. researchgate.net
Dynamic Studies of Protein and Peptide Backbones and Side Chains
NMR spectroscopy is a powerful technique for characterizing the internal dynamics of peptides and proteins over a wide range of timescales. Isotopic labeling with ¹³C and ¹⁵N is crucial for these studies, as it allows for the measurement of relaxation parameters that are sensitive to molecular motion. nih.gov
Side-chain dynamics of the alanine residue can be investigated by measuring the ¹³C relaxation parameters of the Cα carbon. While the methyl group is often the primary focus of alanine side-chain dynamics studies, the Cα relaxation can provide complementary information about motions closer to the backbone. Studies on alanine-containing peptides have demonstrated considerable segmental motion along the peptide backbone, which can be characterized by ¹³C NMR relaxation measurements. nih.gov
Mass Spectrometry (MS) Applications in Isotopic Abundance and Molecular Fate Tracking
Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantitative analysis. nih.gov It relies on the use of an isotopically labeled version of the analyte as an internal standard. researchgate.net When a known amount of the labeled standard is added to a sample, the analyte concentration can be determined by measuring the ratio of the mass spectrometric signals of the unlabeled (native) and labeled forms. researchgate.net
A peptide synthesized with L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) can serve as an ideal internal standard for the quantification of its unlabeled counterpart in complex biological samples. The mass difference between the labeled and unlabeled peptides allows for their distinct detection by the mass spectrometer, while their nearly identical physicochemical properties ensure that they behave similarly during sample preparation, chromatography, and ionization. researchgate.net This co-elution and co-ionization minimizes matrix effects and other sources of analytical variability, leading to highly reliable quantification. researchgate.net
The general workflow for IDMS using a labeled peptide involves:
Synthesis and purification of the peptide containing L-Alanine-N-T-BOC (2-¹³C; ¹⁵N).
Accurate determination of the concentration of the labeled peptide standard.
Addition of a known amount of the labeled peptide to the sample containing the unlabeled peptide.
Sample preparation (e.g., protein digestion, extraction).
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring the specific mass-to-charge ratios for both the labeled and unlabeled peptides.
Calculation of the concentration of the unlabeled peptide based on the measured signal ratio.
This approach is widely used in proteomics for the absolute quantification of proteins and in pharmacokinetic studies to track the fate of peptide-based drugs. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-Alanine-N-T-BOC (2-13C; 15N) |
| N-Boc-L-alanine-OH |
| N-Boc-L-alanine-OMe |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing the mass isotopomer distribution of metabolites following the introduction of stable isotope tracers. For amino acids like L-alanine, derivatization is a necessary step to increase their volatility for GC analysis. ucdavis.eduucdavis.edu Common derivatization methods include the formation of N-acetyl methyl esters or trimethylsilyl (B98337) (TMS) derivatives. ucdavis.edumdpi.com
Once derivatized, the sample is introduced into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio. By analyzing the fragmentation pattern and the m/z values, researchers can determine the extent and position of isotopic labeling. mdpi.comnih.gov For L-Alanine-N-T-BOC (2-13C; 15N), after removal of the BOC group and derivatization, the presence of ¹³C at the second carbon and ¹⁵N at the amino group results in a predictable mass shift in the molecular ion and in key fragments compared to the unlabeled analogue. This allows for the calculation of isotopic enrichment and provides insights into metabolic fluxes. nih.govnih.gov
A method based on double labeling with stable isotopes and GC/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) has been developed to study amino acid exchange, demonstrating high precision for both δ¹³C and δ¹⁵N values. nih.gov The analysis of different mass fragments from TMS derivatives of alanine can provide positional information, although some fragments may exhibit analytical biases that require careful validation. mdpi.comnih.gov
| Derivative Fragment of Alanine | Typical m/z (Unlabeled) | Expected m/z with (2-¹³C; ¹⁵N) Label | Mass Shift (Da) |
|---|---|---|---|
| [M-57]⁺ (from TMS derivative) | 144 | 146 | +2 |
| [M-15]⁺ (from TMS derivative) | 188 | 190 | +2 |
| Molecular Ion [M]⁺ (of N-acetyl methyl ester) | 159 | 161 | +2 |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics and Proteomics
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in metabolomics and proteomics, offering high sensitivity and specificity without the need for derivatization in many cases. nih.govoup.com In proteomics, stable isotope labeling using amino acids in cell culture (SILAC) is a powerful method for quantitative analysis. creative-proteomics.com In a SILAC experiment, cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) essential amino acid. L-Alanine-N-T-BOC (2-¹³C; ¹⁵N), after deprotection, can be used as a "heavy" tracer.
After a period of cell growth, the labeled alanine is incorporated into newly synthesized proteins. creative-proteomics.com Protein samples from different experimental conditions (e.g., treated vs. untreated) are then combined, digested (typically with trypsin), and analyzed by LC-MS/MS. researchgate.net The mass spectrometer detects pairs of peptide peaks that are chemically identical but differ in mass due to the incorporated stable isotopes. The ratio of the signal intensities of the "heavy" and "light" peptide pairs allows for accurate relative quantification of protein abundance. creative-proteomics.com
The dual labeling with ¹³C and ¹⁵N provides a distinct mass shift that is easily identifiable. This approach, known as stable isotope dilution, is widely used for confident quantification in biological samples. nih.gov The use of full-length stable isotope-labeled proteins as internal standards (PSAQ strategy) can further improve accuracy by accounting for protein losses during sample preparation. nih.gov
| Number of Labeled Alanine Residues in Peptide | Total Mass Shift (Da) from ¹³C and ¹⁵N | Example |
|---|---|---|
| 1 | +2 | A peptide containing one (2-¹³C; ¹⁵N) alanine will be 2 Da heavier than its unlabeled counterpart. |
| 2 | +4 | A peptide containing two (2-¹³C; ¹⁵N) alanine residues will be 4 Da heavier. |
| 3 | +6 | A peptide containing three (2-¹³C; ¹⁵N) alanine residues will be 6 Da heavier. |
High-Resolution Mass Spectrometry Techniques (e.g., FT-ICR-MS) for Isotopic Profile Determination
High-resolution mass spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) and Orbitrap-based mass spectrometers, are critical for accurately determining the isotopic profiles of labeled molecules. nih.govslideserve.com These instruments provide ultrahigh mass resolution and exceptional mass accuracy, which are essential for resolving the complex isotopic patterns that arise from stable isotope labeling experiments. nih.govacs.org
The high resolving power of FT-ICR-MS (often exceeding 200,000) allows for the separation of ions with very similar m/z values, enabling the unambiguous identification of different mass isotopologues. nih.govslideserve.com This capability is crucial for distinguishing ¹³C and ¹⁵N enrichments from other naturally occurring isotopes and for accurately quantifying the degree of label incorporation. nih.govnih.gov HRMS can be used to measure the isotopic fine structure of peptides, from which the enrichment levels of ¹³C and ¹⁵N can be unequivocally assigned. nih.gov
The ability to obtain precise mass measurements helps in the confident identification of metabolites and peptides. acs.org In studies involving L-Alanine-N-T-BOC (2-¹³C; ¹⁵N), HRMS can verify the exact isotopic composition of the tracer and precisely measure its incorporation into various biomolecules, providing a detailed picture of metabolic dynamics. nih.govresearchgate.net
| Technique | Typical Mass Resolution | Typical Mass Accuracy | Application in Isotope Analysis |
|---|---|---|---|
| Quadrupole Time-of-Flight (Q-TOF) | 20,000 - 60,000 | 1-3 ppm | Routine quantitative proteomics and metabolomics. |
| Orbitrap | 60,000 - 240,000 | <1-2 ppm | Deep proteome profiling, quantification of isotopologues, metabolomics. acs.org |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) | >200,000 | <1 ppm | Unambiguous analysis of stable isotope enrichments, resolving isotopic fine structure, SIRM. nih.govslideserve.com |
Principles of Stable Isotope Resolved Metabolomics (SIRM)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that uses stable isotope tracers, such as ¹³C- and ¹⁵N-labeled compounds, to trace metabolic pathways and quantify fluxes through these networks. nih.govresearchgate.net The core principle of SIRM involves introducing a specific labeled substrate (e.g., [U-¹³C]-glucose or a labeled amino acid like L-alanine) into a biological system, such as cell culture, an organ, or a whole organism. nih.govnih.gov
As the labeled substrate is metabolized, the isotopes are incorporated into a variety of downstream metabolites. researchgate.net The pattern and extent of isotope labeling in these metabolites are then analyzed using highly sensitive analytical platforms, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov MS techniques, particularly HRMS, can determine the mass isotopologue distributions (the number of labeled atoms per molecule), while NMR can provide positional isotopomer information (the specific location of labeled atoms within a molecule). nih.govresearchgate.net
By analyzing these detailed labeling patterns, SIRM allows researchers to:
Trace metabolic pathways: Unambiguously track the flow of atoms from precursors to products. nih.govnih.gov
Determine relative pathway activities: Quantify the contribution of different pathways to the production of a specific metabolite.
Discover novel metabolic routes: Identify previously unknown biochemical transformations. nih.gov
Assess metabolic reprogramming in disease: Understand how metabolic networks are altered in conditions like cancer or diabetes. nih.govnih.gov
SIRM provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov The use of dual-labeled tracers like L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) can offer even more detailed insights by simultaneously tracking the fate of both carbon and nitrogen atoms through interconnected metabolic pathways. alfa-chemistry.com
| Step | Description | Key Objective |
|---|---|---|
| 1. Tracer Selection & Administration | A stable isotope-labeled compound (e.g., ¹³C-glucose, ¹⁵N-glutamine, or labeled alanine) is chosen and introduced into the biological system. nih.gov | To introduce a detectable isotopic signature into the metabolic network of interest. |
| 2. Sample Collection & Preparation | Biological samples (cells, tissues, biofluids) are collected at specific time points and metabolites are extracted. | To quench metabolic activity and efficiently extract the pool of metabolites containing the isotope label. |
| 3. Analytical Measurement | Samples are analyzed by MS (GC-MS, LC-MS, HRMS) and/or NMR to detect and quantify the labeled metabolites. nih.govresearchgate.net | To determine the mass isotopologue and/or positional isotopomer distributions for a wide range of metabolites. |
| 4. Data Analysis & Modeling | The resulting isotopic labeling data is analyzed to reconstruct metabolic pathways and calculate metabolic fluxes. slideserve.com | To translate raw analytical data into a functional understanding of the metabolic system's activity. |
Applications of L Alanine N T Boc 2 13c; 15n in Metabolic Pathway Elucidation
Quantitative Metabolic Flux Analysis (MFA)
Quantitative Metabolic Flux Analysis (MFA) is a technique used to determine the rates (fluxes) of metabolic reactions in a biological system. mdpi.com The use of isotopically labeled substrates, such as L-Alanine-N-T-BOC (2-¹³C; ¹⁵N), is central to this methodology. By tracking the incorporation of these isotopes into various metabolites, researchers can deduce the flow of atoms through the metabolic network.
The theoretical foundation of MFA lies in the principle of mass balance. At a metabolic steady state, the rate of production of a metabolite equals its rate of consumption. When a ¹³C- and ¹⁵N-labeled substrate is introduced, the distribution of isotopes in the downstream metabolites provides a set of constraints that can be used to solve for the unknown metabolic fluxes. researchgate.net This dual-labeling approach significantly increases the number of constraints, allowing for a more precise and comprehensive determination of fluxes throughout the central carbon and nitrogen metabolism. nih.govbiorxiv.org
The core of the analysis involves creating a metabolic model that includes the biochemical reactions and the atom transitions for each reaction. nih.gov This model is then used to simulate the expected isotopic labeling patterns for a given set of metabolic fluxes. By comparing the simulated patterns to the experimentally measured ones, the most likely set of fluxes can be estimated.
A well-designed experiment is crucial for the success of dual-isotope tracing studies. researchgate.net The choice of isotopic tracer is a key consideration, and parallel labeling experiments, where different tracers are used in separate but identical cultures, can improve the precision of flux estimations. nih.govnih.gov For instance, using a combination of ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) can provide a broad overview of carbon and nitrogen metabolism. nih.gov
The experimental setup typically involves growing cells or microorganisms in a defined medium where the primary carbon and nitrogen sources are replaced with their ¹³C- and ¹⁵N-labeled counterparts. nih.gov It is essential to ensure that the cells reach a metabolic and isotopic steady state, where the fluxes and the isotopic labeling of metabolites are constant over time. researchgate.net Samples are then collected, and the metabolites are extracted for analysis.
Mass spectrometry (MS) is a highly sensitive and accurate technique for measuring the isotopic labeling of metabolites. nih.gov The output from an MS analysis is a mass isotopomer distribution (MID), which represents the relative abundance of molecules of a particular metabolite with different numbers of heavy isotopes. nih.gov For example, a metabolite with three carbon atoms could have M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (three ¹³C) mass isotopomers.
The interpretation of MIDs is a key step in MFA. nih.gov The distribution of mass isotopomers in a metabolite is directly related to the labeling patterns of its precursor molecules and the metabolic pathways that produced it. acs.org Advanced analytical techniques, such as those that can measure the MIDs of both precursor and product ions, can maximize the amount of information obtained from a single experiment. acs.orgucsd.edu
Table 1: Example Mass Isotopomer Distribution (MID) Data for a Hypothetical Metabolite
| Mass Isotopomer | Relative Abundance (%) |
| M+0 | 20 |
| M+1 | 45 |
| M+2 | 30 |
| M+3 | 5 |
This interactive table illustrates a sample MID. The percentages represent the proportion of the metabolite pool containing 0, 1, 2, or 3 heavy isotopes, respectively.
The estimation of metabolic fluxes from MID data is a computationally intensive task. It requires sophisticated software that can simulate the labeling patterns for a given metabolic network and a set of fluxes. nih.gov Various software packages, such as 13CFLUX2, have been developed for this purpose and employ advanced algorithms to find the best fit between the simulated and experimental data. 13cflux.net
These computational tools take into account the stoichiometry of the metabolic reactions, the atom transitions, and the measured MIDs to solve for the unknown fluxes. nih.gov The process often involves iterative optimization algorithms that minimize the difference between the simulated and measured labeling patterns. frontiersin.org The final output is a flux map, which provides a quantitative description of the metabolic activity in the cell.
Tracing Carbon and Nitrogen Flow in Specific Biochemical Pathways
Beyond a global analysis of metabolic fluxes, L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) can be used to investigate specific biochemical pathways in greater detail. The dual labeling allows for the simultaneous tracking of the carbon skeleton and the amino group of alanine (B10760859), providing valuable insights into the interplay between carbon and nitrogen metabolism.
The glucose-alanine cycle is a key metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, such as muscle, to the liver. wikipedia.org In this cycle, pyruvate (B1213749), derived from glycolysis, is transaminated to form alanine. tuscany-diet.net This alanine is then released into the bloodstream and transported to the liver, where it is converted back to pyruvate, which can be used for gluconeogenesis. The amino group from alanine is transferred to the urea (B33335) cycle for excretion. tuscany-diet.net
By using L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) as a tracer, researchers can follow the fate of both the carbon and nitrogen atoms of alanine as they move through the glucose-alanine cycle. nih.gov The ¹³C label on the second carbon of alanine allows for the tracking of the carbon skeleton as it is converted to pyruvate and then potentially to glucose. nih.gov Simultaneously, the ¹⁵N label on the amino group allows for the tracing of nitrogen as it is transferred to other molecules and eventually incorporated into urea. researchgate.net This provides a quantitative measure of the flux through the glucose-alanine cycle and its contribution to both glucose production and nitrogen disposal.
Elucidation of Amino Acid Biosynthesis and Catabolism
The dual labeling of L-Alanine-N-T-BOC with Carbon-13 (¹³C) at the second carbon position and Nitrogen-15 (B135050) (¹⁵N) provides a powerful tool for tracing the metabolic fate of both the carbon skeleton and the amino group of alanine. This stable isotope-labeled amino acid serves as a precise tracer in metabolic flux analysis (MFA) to elucidate the complex networks of amino acid biosynthesis and catabolism. medchemexpress.com When introduced into a biological system, the labeled alanine is incorporated into various metabolic pathways. creative-peptides.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to track the distribution of ¹³C and ¹⁵N isotopes in other amino acids and metabolic intermediates. creative-peptides.comisotope.com
This methodology allows researchers to map the flow of atoms from alanine into other molecules, thereby confirming known pathways and potentially discovering new ones. nih.govresearchgate.net For instance, the conversion of the ¹³C-labeled carbon backbone of alanine can reveal its contribution to the synthesis of other amino acids through transamination and other reactions, as well as its entry into the tricarboxylic acid (TCA) cycle for energy production or gluconeogenesis. nih.gov
A notable application of this technique was demonstrated in a study on the biosynthesis of L-theanine in tea plants (Camellia sinensis). It was long believed that L-alanine was a direct precursor to ethylamine, a key component of L-theanine. However, by using stable isotope-labeled L-alanine, researchers discovered that L-alanine is primarily converted into L-glutamate, which is then involved in L-theanine synthesis. nih.gov This finding corrected a long-held assumption about the pathway.
Nitrogen Assimilation and Transamination Studies
The ¹⁵N label on L-Alanine-N-T-BOC is particularly valuable for investigating the dynamics of nitrogen metabolism. It enables the direct tracking of the amino group from alanine as it is transferred to other molecules through transamination reactions, a cornerstone of amino acid metabolism. These studies are crucial for understanding how organisms assimilate and redistribute nitrogen for the synthesis of proteins, nucleotides, and other nitrogenous compounds. researchgate.netnih.gov
By introducing ¹⁵N-labeled alanine into a system, researchers can quantify the rate of nitrogen flux between different amino acid pools. For example, the transfer of the ¹⁵N label from alanine to α-ketoglutarate to form glutamate (B1630785) is a key reaction catalyzed by alanine transaminase (ALT). Measuring the rate of ¹⁵N incorporation into glutamate provides a direct measure of this enzyme's activity in vivo or in vitro. nih.gov
This approach has been effectively used to differentiate nitrogen uptake and assimilation in complex microbial communities. In one study, ¹⁵N labeling was combined with the analysis of specific biomarkers, such as D-alanine in bacterial peptidoglycan, to distinguish bacterial nitrogen uptake from that of other microorganisms like algae. researchgate.net The results showed that bacteria were responsible for a significant portion of ammonium uptake and dominated the uptake of amino acid mixtures. researchgate.net Such compound-specific isotope analysis provides high-resolution insights into the roles different organisms play in nitrogen cycling. acs.org
Table 2: Findings from a ¹⁵N-Labeling Study in Sediment Slurries
| Analyte | Isotope Tracer | Key Finding |
|---|---|---|
| D-Alanine (bacterial biomarker) | ¹⁵NH₄⁺ | Bacteria accounted for 38% of the total ammonium uptake. researchgate.net |
| D-Alanine vs. L-Alanine | ¹⁵N-amino acid mixture | Bacteria dominated the uptake of the mixed amino acids (90%). researchgate.net |
In Vitro and Ex Vivo Systems for Metabolic Investigations
In vitro and ex vivo experimental systems are essential for studying metabolic pathways in a controlled environment, free from the systemic complexities of a whole organism. L-Alanine-N-T-BOC (2-¹³C; ¹⁵N) is an ideal tracer for such studies, which often involve cell cultures, isolated tissues, or perfused organs. nih.govnih.gov These systems allow for the precise manipulation of experimental conditions and the direct measurement of metabolic fluxes.
In in vitro studies using cell lines, the labeled alanine is added to the culture medium. creative-peptides.com The cells take up the tracer, and its metabolic products can be analyzed from cell lysates or the surrounding medium over time. This approach has been used to investigate fundamental aspects of metabolism, such as the differences in substrate utilization between normal and cancerous cells or the effects of potential drugs on metabolic pathways. nih.govnih.gov
Ex vivo studies, such as those using perfused rat livers, provide a model that more closely resembles physiological conditions. In one such investigation, the metabolism of ¹³C-labeled L-alanine was studied to understand its role in gluconeogenesis. nih.gov The researchers were able to quantify the relative fluxes through key metabolic nodes, such as pyruvate carboxylase and pyruvate dehydrogenase, and determine the activity of the pentose (B10789219) phosphate (B84403) pathway under gluconeogenic conditions. nih.gov
Table 3: Selected Findings from an In Vitro/Ex Vivo Study on L-Alanine Metabolism in Rat Liver
| Metabolic Pathway/Ratio | Observation |
|---|---|
| Primary Alanine Entry into TCA Cycle | Labeled alanines entered the cycle mainly via pyruvate carboxylase. nih.gov |
| Pyruvate Dehydrogenase vs. Pyruvate Carboxylase Activity Ratio | The ratio was determined to be approximately 28%. nih.gov |
| Flux from Phosphoenolpyruvate (B93156) (PEP) | The ratio of flux through phosphoenolpyruvate carboxykinase compared to the flux to glucose was about 42%. nih.gov |
Role of L Alanine N T Boc 2 13c; 15n in Peptide and Protein Engineering
Solid-Phase Peptide Synthesis (SPPS) using Protected Labeled Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides in a laboratory setting. The process involves assembling a peptide chain sequentially while the C-terminal end is anchored to an insoluble polymer resin. bachem.comcreative-peptides.com A key requirement for SPPS is the use of amino acids with temporary protecting groups on their alpha-amino (Nα) terminus to prevent unwanted polymerization during the coupling steps. peptide.com
The Boc protecting group, as found in L-Alanine-N-t-BOC (2-13C; 15N), is a classic example of such a protecting group. It is stable during the coupling reaction but can be readily removed with a mild acid, typically trifluoroacetic acid (TFA), to allow the next protected amino acid to be added to the growing peptide chain. creative-peptides.compeptide.com The use of protected, isotopically labeled amino acids like L-Alanine-N-t-BOC (2-13C; 15N) within the SPPS framework allows for the creation of synthetic peptides containing heavy isotopes at specific, predetermined locations. shoko-sc.co.jp This methodology is highly efficient as excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin support. bachem.com
The stepwise nature of SPPS provides precise control over the amino acid sequence, which is essential for incorporating isotopic labels at specific sites. nih.gov By substituting a standard protected amino acid with its labeled counterpart, such as L-Alanine-N-t-BOC (2-13C; 15N), at a specific cycle in the synthesis, a single ¹³C and ¹⁵N-labeled alanine (B10760859) residue can be placed at any desired position in the peptide chain. nih.gov This site-specific labeling is critical for a variety of biophysical and analytical techniques.
The high precision of SPPS, combined with techniques like Native Chemical Ligation (NCL), enables the creation of larger proteins with specifically labeled segments. nih.gov This allows researchers to focus on particular regions of interest within a large protein, simplifying complex spectra in nuclear magnetic resonance (NMR) spectroscopy or pinpointing active sites. nih.govjpt.com
One of the most significant applications of peptides synthesized with site-specific isotopic labels is their use as internal standards in mass spectrometry (MS)-based quantitative proteomics. creative-proteomics.combiosynth.com In these assays, a known quantity of a synthetic, heavy isotope-labeled peptide (like one containing L-Alanine-2-13C, 15N) is spiked into a complex biological sample. biosynth.com This "heavy" peptide is chemically identical to its naturally occurring "light" counterpart in the sample but has a distinct, higher mass due to the isotopes. cpcscientific.com
During MS analysis, the heavy and light peptides co-elute but are detected as separate signals based on their mass-to-charge ratio. biosynth.com The ratio of the signal intensities between the labeled (internal standard) and unlabeled (endogenous) peptide allows for precise and accurate quantification of the target peptide, and by extension, its parent protein. creative-proteomics.combiosynth.com This stable isotope dilution (SID) method is considered the gold standard for quantitative proteomics, underpinning techniques like Multiple Reaction Monitoring (MRM). biosynth.com These labeled peptide standards help compensate for variations in sample preparation and instrument response, ensuring high analytical precision. shoko-sc.co.jp
| Amino Acid | One-Letter Code | Isotopes | Mass Difference (Da) |
|---|---|---|---|
| Alanine | A | U-¹³C₃, U-¹⁵N | +4 |
| Arginine | R | U-¹³C₆, U-¹⁵N₄ | +10 |
| Leucine | L | U-¹³C₆, U-¹⁵N | +7 |
| Lysine | K | U-¹³C₆, U-¹⁵N₂ | +8 |
| Phenylalanine | F | U-¹³C₉, U-¹⁵N | +10 |
| Proline | P | U-¹³C₅, U-¹⁵N | +6 |
| Valine | V | U-¹³C₅, U-¹⁵N | +6 |
Recombinant Protein Expression with Isotopic Labeling
While SPPS is ideal for producing short peptides, the production of larger proteins typically relies on recombinant expression systems, where genes are expressed in host cells like E. coli, yeast, or mammalian cells. ukisotope.comrsc.org Isotopic labeling in these systems is achieved by providing labeled precursors in the cell growth medium, which are then incorporated into the proteins during synthesis. rsc.orgnih.gov
Several strategies exist to incorporate specific labeled amino acids into recombinant proteins. A common method is to use auxotrophic bacterial strains that cannot synthesize a particular amino acid. nih.govnih.gov When these cells are grown in a minimal medium supplemented with the desired labeled amino acid (e.g., L-Alanine-2-13C, 15N), they are forced to incorporate it directly into the expressed proteins, preventing isotopic dilution from endogenous synthesis. nih.gov
For cell lines that are not auxotrophic, residue-specific labeling can still be achieved by adding a large excess of the labeled amino acid to the growth media. whiterose.ac.uk In mammalian cell expression, which is necessary for proteins requiring post-translational modifications, selective labeling is possible by supplementing a custom amino acid-free medium with the desired labeled amino acids. nih.gov However, metabolic scrambling, where the cell converts one amino acid into another, can be a challenge. Studies in HEK293 cells have shown that while some amino acids like lysine and phenylalanine show minimal scrambling, others including alanine can be significantly metabolized. nih.gov
The design of the cell culture medium is critical for successful isotopic labeling. ukisotope.com For uniform labeling of all amino acids, cells are grown in a minimal medium where the sole carbon source is ¹³C-glucose and the sole nitrogen source is ¹⁵NH₄Cl. rsc.org For selective, amino acid-specific labeling, a defined medium lacking the target amino acid is used, to which the labeled version is added. nih.gov
The technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics that relies on specific media design. nih.gov In a typical SILAC experiment, two cell populations are grown in media that are identical except for one amino acid, which is "light" in one medium and "heavy" (isotopically labeled) in the other. This allows for direct comparison of protein abundance between two different experimental states. nih.gov Optimizing expression conditions, such as cell density and harvest time, is crucial to maximize the yield of the labeled protein and make efficient use of expensive labeled media. ukisotope.com
| Labeling Strategy | Key Media Components | Purpose |
|---|---|---|
| Uniform ¹³C, ¹⁵N Labeling | Minimal salts base, ¹³C-Glucose, ¹⁵NH₄Cl, D₂O (for deuteration) | Enrich all atoms of a specific element in the protein. |
| Selective Amino Acid Labeling | Amino acid-free defined medium, Unlabeled amino acid mix (minus target), Labeled target amino acid (e.g., ¹³C, ¹⁵N-Alanine) | Incorporate label only at specific amino acid types. |
| SILAC | "Light" medium with natural amino acids (e.g., L-Arg, L-Lys), "Heavy" medium with labeled amino acids (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys) | Differential labeling for quantitative comparison of proteomes. |
Cell-Free Protein Synthesis (CFPS) is an in vitro method that uses cellular machinery (extracts containing ribosomes, enzymes, etc.) to produce proteins in a test tube, without the use of living cells. wikipedia.orgidtdna.com This system offers significant advantages for isotopic labeling. nih.gov Because the reaction environment is open and defined, researchers can directly supply labeled amino acids as precursors, ensuring near-perfect incorporation efficiency and avoiding the metabolic scrambling that can occur in live cells. wikipedia.orgutoronto.ca
CFPS is particularly useful for producing proteins that are toxic to host cells, allowing for the synthesis of a broader range of targets. wikipedia.orgpharmasalmanac.com The system can be precisely controlled, and high yields of labeled protein can be achieved in a matter of hours, compared to the days required for cell-based expression. idtdna.comthermofisher.com Reconstituted systems, like the PURE (Protein synthesis Using Recombinant Elements) system, which use individually purified components of the transcription and translation machinery, offer even greater control over the reaction components, making them ideal for specialized labeling applications. nih.govnih.gov
| Feature | Cell-Based Expression | Cell-Free Protein Synthesis (CFPS) |
|---|---|---|
| Environment | In vivo (within living cells) | In vitro (in a test tube) |
| Label Incorporation | Subject to cellular metabolism and potential scrambling | Direct and highly efficient; minimal to no scrambling |
| Speed | Slow (days) | Fast (hours) |
| Toxic Proteins | Difficult or impossible to express | Readily synthesized |
| Cost of Labeled Media | High, as large volumes are needed for cell growth | Lower, as only the reaction volume requires labeled precursors |
| Post-Translational Modifications | Possible with eukaryotic systems (e.g., yeast, mammalian cells) | Limited, though some systems (e.g., CHO, insect cell extracts) can perform them |
Generation of Isotopic Signature in Biomacromolecules for Structural and Interaction Studies
The strategic incorporation of stable isotopes into biomacromolecules is a cornerstone of modern structural biology, providing researchers with powerful tools to investigate molecular structure, dynamics, and interactions at an atomic level. nih.gov L-Alanine-N-t-BOC (2-¹³C; ¹⁵N) serves as a critical reagent in this process, enabling the precise introduction of NMR-active nuclei into peptides and proteins. By replacing the naturally abundant carbon-12 (¹²C) and nitrogen-14 (¹⁴N) isotopes with the heavier, stable isotopes carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) at specific sites, a unique isotopic signature is generated. nih.gov This signature acts as a highly localized probe, allowing scientists to focus on specific regions of a complex biomolecule. rsc.org
The primary application for this compound is in solid-phase peptide synthesis (SPPS), where the tert-butyloxycarbonyl (t-BOC) group acts as a temporary protecting group for the amine function of L-alanine. peptide.com This protection allows for the controlled, stepwise addition of amino acids to build a peptide chain. nih.gov By using L-Alanine-N-t-BOC (2-¹³C; ¹⁵N) at a specific step in the synthesis, a single alanine residue within the final peptide will carry the ¹³C and ¹⁵N labels. This site-specific labeling is invaluable for simplifying complex spectra and overcoming challenges associated with studying large proteins. rsc.org
The principal analytical method that leverages this isotopic signature is Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike the most common isotopes of carbon and nitrogen, both ¹³C and ¹⁵N possess a nuclear spin, making them detectable by NMR. nih.gov The incorporation of these isotopes dramatically enhances NMR sensitivity and enables a suite of powerful multi-dimensional experiments, such as heteronuclear correlation spectroscopy, which are essential for assigning signals and determining three-dimensional structures. nih.govprotein-nmr.org.uk
Table 1: Properties of Key Isotopes in Biomolecular NMR
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Application in Protein Studies |
|---|---|---|---|
| ¹H | 99.98 | 1/2 | Provides fundamental structural and distance information. |
| ¹²C | 98.9 | 0 | NMR inactive. |
| ¹³C | 1.1 | 1/2 | Enables backbone and side-chain structural analysis. nih.gov |
| ¹⁴N | 99.6 | 1 | NMR signal is broad and generally not useful for high-resolution studies. |
Detailed research findings have demonstrated the utility of this approach across various areas of protein science. The specific placement of an isotopically labeled alanine residue provides a clear window into its local environment. Changes in the chemical shifts of the labeled ¹³C and ¹⁵N nuclei can be monitored to report on conformational changes, protein folding events, and binding interactions with other molecules such as drugs, nucleic acids, or other proteins. acs.org
For instance, by introducing a ¹³C/¹⁵N-labeled alanine at a suspected binding interface, researchers can perform NMR titration experiments. Upon addition of a binding partner, any changes in the NMR signals corresponding to the labeled alanine provide direct evidence of its involvement in the interaction and can be used to quantify binding affinity. This method is crucial for mapping interaction sites and understanding the molecular basis of biological function. rsc.org
Table 2: Research Applications of Site-Specific Isotopic Labeling
| Research Area | Technique | Information Gained |
|---|---|---|
| Protein Structure Determination | Solid-State NMR Spectroscopy | Measurement of specific inter-atomic distances and torsion angles to define the 3D fold of a peptide or protein. nih.gov |
| Interaction Studies | Solution-State NMR Spectroscopy | Identification of amino acid residues at the interface of protein-protein or protein-ligand complexes by monitoring chemical shift perturbations. acs.org |
| Enzyme Mechanism Analysis | NMR and Mass Spectrometry | Tracking the fate of specific atoms through a catalytic cycle to elucidate enzymatic mechanisms. |
| Protein Dynamics | NMR Relaxation Experiments | Characterization of the motion and flexibility of the polypeptide backbone and side chains at specific sites, which is often linked to function. |
Table of Mentioned Compounds
| Compound Name |
|---|
| L-Alanine-N-t-BOC (2-¹³C; ¹⁵N) |
| L-alanine |
| Carbon-12 |
| Nitrogen-14 |
| Carbon-13 |
Methodological Advancements and Future Research Directions
Development of Novel Isotopic Labeling Strategies for Complex Systems
Stable isotopes such as ¹³C and ¹⁵N are fundamental to modern biochemical research, allowing scientists to follow molecules through metabolic reactions and protein structures. fiveable.me The development of novel labeling strategies is crucial for deconvoluting intricate biological systems. L-ALANINE-N-T-BOC (2-¹³C; ¹⁵N) represents a sophisticated building block for these strategies.
Site-specific labeling, where isotopes are placed at particular atomic positions, offers a significant advantage over uniform labeling, especially for NMR-based structural biology of large proteins where uniform enrichment would lead to overly complex and congested spectra. nih.govsigmaaldrich.com By incorporating this specifically labeled and protected alanine (B10760859), researchers can selectively "turn on" NMR signals from desired locations within a protein, simplifying spectral analysis. nih.gov
Future research directions focus on expanding the toolkit of available labeled precursors to achieve more elaborate labeling patterns. This includes segmental labeling, where different domains of a protein are labeled with different isotopes, and the use of specialized expression systems, such as mammalian or insect cells, which may require protected amino acids for efficient incorporation. researchgate.netukisotope.comrsc.org
Integration of Stable Isotope Tracing with Multi-Omics Data (e.g., Proteomics, Metabolomics)
Stable Isotope-Resolved Metabolomics (SIRM) has revolutionized the study of metabolic dynamics, moving from static snapshots to a dynamic view of how metabolism occurs. creative-proteomics.com Tracers like L-ALANINE-N-T-BOC (2-¹³C; ¹⁵N) are central to these experiments. When introduced into cell cultures, the ¹³C and ¹⁵N labels are incorporated into a wide array of downstream metabolites and proteins. creative-proteomics.com
The integration of data from these tracing experiments with other "omics" platforms provides a system-wide understanding of cellular physiology. For instance, by combining metabolomics data (tracking the ¹³C and ¹⁵N labels through metabolic pathways) with proteomics data, researchers can correlate changes in metabolic fluxes with alterations in enzyme expression and post-translational modifications. acs.org This multi-omics approach enables the construction of comprehensive models of cellular networks, identifying regulatory nodes and metabolic bottlenecks. fiveable.mecreative-proteomics.com Future work aims to refine this integration, linking metabolic fluxes directly to gene expression and epigenetic modifications for a holistic view of cellular regulation.
Advances in Analytical Instrumentation for Enhanced Sensitivity and Resolution in Isotopic Analysis
The ability to detect and quantify isotopic labels with high precision is paramount. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques for this purpose. fiveable.menih.gov Continuous advancements in these instruments are expanding the applications of tracers like L-ALANINE-N-T-BOC (2-¹³C; ¹⁵N).
High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can distinguish between different isotopologues (molecules that differ only in their isotopic composition) with exceptional accuracy. wustl.edunih.gov This allows for precise measurement of ¹³C and ¹⁵N enrichment in metabolites and peptides, which is critical for accurate flux calculations. nih.govacs.org Tandem mass spectrometry (MS/MS) further aids in pinpointing the exact location of heavy isotopes within a molecule, confirming metabolic transformations. nih.gov For NMR, developments in cryoprobe technology and higher field magnets have significantly boosted sensitivity, enabling the study of larger proteins and lower-abundance metabolites. researchgate.net
Table 1: Comparison of Analytical Techniques for Isotopic Analysis
| Technique | Strengths | Limitations | Application with L-ALANINE-N-T-BOC (2-¹³C; ¹⁵N) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution, sensitive for volatile compounds. | Requires chemical derivatization for non-volatile molecules like amino acids. | Analysis of ¹³C enrichment in central carbon metabolites derived from alanine. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Versatile for a wide range of metabolites, high sensitivity. | Potential for ion suppression, complex data processing. | Primary tool for tracking ¹³C and ¹⁵N labels in amino acids, peptides, and polar metabolites. acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information, non-destructive, can distinguish positional isomers. | Lower sensitivity compared to MS. | Determining protein structure using site-specific labeling, resolving isotopologue positions. nih.gov |
Computational Tools and Software for Isotopic Data Processing and Flux Modeling
The vast amount of data generated from stable isotope tracing experiments necessitates sophisticated computational tools for analysis and interpretation. nih.gov Metabolic Flux Analysis (MFA) relies on software that can process raw analytical data, correct for natural isotope abundances, and fit the data to complex metabolic models to calculate reaction rates (fluxes). nih.govwustl.edu
Simultaneous tracing with both ¹³C and ¹⁵N, as enabled by L-ALANINE-N-T-BOC (2-¹³C; ¹⁵N), provides more constraints on metabolic models, leading to more accurate and robust flux estimations. nih.gov Specialized software has been developed to handle this dual-labeling data, creating comprehensive maps of both carbon and nitrogen metabolism. nih.govbiorxiv.org
Future developments are focused on creating more user-friendly, scalable, and integrated software platforms. ucdavis.edu These next-generation tools will incorporate machine learning algorithms to identify novel metabolic pathways from untargeted metabolomics data and will support isotopically non-stationary MFA (INST-MFA), which allows for the analysis of metabolic dynamics in systems that have not reached a steady state. creative-proteomics.comnih.gov
Table 2: Selected Software for Metabolic Flux Analysis
| Software | Primary Function | Isotope Capability | Reference |
| 13CFLUX2 | Steady-state ¹³C-MFA and experimental design. | Carbon (¹³C) | nih.gov |
| INCA | Isotopically non-stationary MFA (INST-MFA). | Carbon (¹³C), Nitrogen (¹⁵N) | ucdavis.edu |
| OpenMebius | Conventional and non-stationary ¹³C-MFA. | Carbon (¹³C) | ucdavis.edu |
| Bayesian ¹³C¹⁵N-MFA | Simultaneous quantification of carbon and nitrogen fluxes. | Carbon (¹³C), Nitrogen (¹⁵N) | nih.govbiorxiv.org |
Exploration of New Chemical Reactivity and Catalysis using Isotopic Tracers
Isotopically labeled compounds are invaluable for elucidating the mechanisms of chemical reactions. ias.ac.in By replacing an atom with its heavier, stable isotope, one can often observe a change in the reaction rate, an effect known as the Kinetic Isotope Effect (KIE). Measuring the KIE can provide crucial evidence about which bonds are broken or formed in the rate-determining step of a reaction.
L-ALANINE-N-T-BOC (2-¹³C; ¹⁵N) can be used as a probe in studies of enzyme catalysis. For example, in reactions involving the cleavage of the C2-N bond, comparing the reaction rate of the labeled compound to its unlabeled counterpart can reveal the mechanistic details of the enzymatic transformation. The labels also serve as unambiguous markers to trace the path of specific atoms from reactants to products, helping to distinguish between proposed reaction pathways. ias.ac.in This is a powerful method for understanding enzyme mechanisms and can guide the design of novel catalysts and inhibitors. fiveable.me
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing L-ALANINE-N-T-BOC (2-13C; 15N), and how can isotopic purity be ensured?
- Methodology : The compound is synthesized using isotopically labeled precursors (e.g., 13C-enriched pyruvate and 15N-labeled ammonia) via enzymatic transamination or chemical coupling. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during synthesis. Isotopic purity (>98%) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with rigorous purification via HPLC to remove unlabeled byproducts .
Q. How do researchers characterize the structural and isotopic integrity of L-ALANINE-N-T-BOC (2-13C; 15N)?
- Methodology :
- NMR : 13C-NMR confirms the position of the 13C label at the C2 carbon, while 15N-NMR identifies the labeled amine group. Chemical shifts are compared against unlabeled controls to detect isotopic contamination .
- Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic enrichment (e.g., m/z ratios for 13C and 15N) and detects impurities. For example, a molecular ion peak at m/z 190.20 (C8H15NO4) confirms Boc-protected alanine with 13C and 15N labels .
Q. What experimental protocols are recommended for tracing L-ALANINE-N-T-BOC (2-13C; 15N) in glucose-alanine cycle studies?
- Methodology : Administer the labeled compound to cell cultures or model organisms (e.g., rodents) under controlled dietary conditions. Isotopic flux is tracked via LC-MS/MS analysis of blood, liver, and muscle tissues. The 13C label in alanine’s C2 position allows monitoring of gluconeogenesis, while 15N tracks nitrogen transfer to urea or other amino acids .
Q. How should L-ALANINE-N-T-BOC (2-13C; 15N) be stored to maintain stability in long-term studies?
- Methodology : Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, use pH 7.4 buffers and avoid repeated freeze-thaw cycles to prevent Boc-group hydrolysis. Stability is validated via periodic NMR and MS checks .
Advanced Research Questions
Q. How can researchers resolve spectral overlaps in 13C/15N-NMR data when studying L-ALANINE-N-T-BOC in complex biological matrices?
- Methodology : Use heteronuclear single quantum coherence (HSQC) NMR to separate 13C-15N correlations. For overlapping peaks, isotopic dilution experiments with unlabeled alanine or 2D TOCSY (Total Correlation Spectroscopy) can isolate signals. Advanced software tools like MestReNova apply Lorentzian deconvolution to improve resolution .
Q. What isotopic effects might 13C and 15N labeling have on the pharmacokinetics or metabolic turnover rates of L-ALANINE-N-T-BOC?
- Methodology : Compare kinetic parameters (e.g., Km, Vmax) between labeled and unlabeled compounds using enzyme assays (e.g., alanine transaminase). Studies on deuterated analogs suggest minimal kinetic isotope effects (KIEs) for 13C/15N, but in vivo metabolic flux analysis (MFA) is required to confirm this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
